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An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of Ethyl
Phenylcyanoacetate

Abstract

Ethyl phenylcyanoacetate (CAS No. 4553-07-5) is a multifunctional organic compound of
significant interest to the scientific community, particularly in the fields of medicinal chemistry
and materials science. Its unique molecular architecture, characterized by a stereogenic center
bearing a phenyl, a cyano, and an ethyl ester group, imparts a high degree of chemical
reactivity that is pivotal for advanced organic synthesis. The presence of an exceptionally acidic
a-hydrogen, stabilized by the potent electron-withdrawing effects of the adjacent nitrile and
carbonyl moieties, establishes this molecule as a cornerstone for carbon-carbon bond
formation. This technical guide provides an in-depth analysis of the chemical structure,
bonding, and spectroscopic signature of ethyl phenylcyanoacetate. Furthermore, it elucidates
its primary reactive pathways, including its role in the Knoevenagel condensation, and details
its applications as a versatile precursor for the synthesis of complex heterocyclic scaffolds and
novel polymeric materials. This document is intended for researchers, scientists, and drug
development professionals seeking a comprehensive understanding of this versatile synthetic
building block.

Molecular Identity and Physicochemical Properties

Ethyl phenylcyanoacetate is an alpha-substituted cyanoacetate ester, specifically consisting
of ethyl cyanoacetate with a phenyl substituent at the alpha position[1][2]. Its identity is well-
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defined by a range of chemical and physical descriptors.

Nomenclature and Identifiers
Descriptor Value
IUPAC Name ethyl 2-cyano-2-phenylacetate[1]

CAS Number

4553-07-5[1]

Molecular Formula

C11H11NO2[1]

Molecular Weight 189.21 g/mol [1]

Linear Formula CeHsCH(CN)CO2C2Hs[3]

SMILES CCOC(=0)C(C#N)C1=CC=CC=C1[1][4]
InChl Key SXIRIEDGTAKGKU-UHFFFAOYSA-N[1]
EC Number 224-921-4

hvsicochemical .

Property Value Source
Clear colorless to light yellow

Appearance . [2][5]
liquid

Boiling Point 275 °C (lit.) [2]

Density 1.090 g/mL at 25 °C (lit.) [5]

Refractive Index (n20/D) 1.5053 (lit.)

Flash Point

113 °C (235.4 °F) - closed cup

Solubility

Soluble in Chloroform, DMSO,

. [2]
Methanol (Slightly)

Safety and Handling Summary

Ethyl phenylcyanoacetate is classified as harmful if swallowed, in contact with skin, or if

inhaled, and causes skin and serious eye irritation[1][6]. It may also cause respiratory
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irritation[1]. Appropriate personal protective equipment (PPE), including gloves, eye protection,
and respiratory protection, should be used when handling this compound in a well-ventilated
area[5].

Unraveling the Molecular Architecture: Structure
and Bonding

The reactivity and utility of ethyl phenylcyanoacetate are direct consequences of its distinct
molecular structure and the interplay of its constituent functional groups.

Core Structural Features

The molecule is built around a central sp3-hybridized carbon atom. This carbon is unique as it is
bonded to four different groups: a phenyl ring, a cyano group, an ethyl ester group, and a
hydrogen atom.

Caption: 2D representation of ethyl phenylcyanoacetate's core structure.

The Stereogenic Center and Chirality

The central alpha-carbon (Ca) is bonded to four distinct substituents, making it a stereogenic
center. Consequently, ethyl phenylcyanoacetate is a chiral molecule and exists as a pair of
enantiomers, (R)-ethyl phenylcyanoacetate and (S)-ethyl phenylcyanoacetate. In most
commercial preparations, it is supplied as a racemic mixture. The specific stereochemistry can
be critical in drug development, where enantiomers often exhibit different pharmacological
activities.

Analysis of Key Functional Groups

e The Phenyl Ring: The bulky, aromatic phenyl group provides steric hindrance and engages
in Tt-stacking interactions. Its electron-withdrawing inductive effect contributes, albeit
modestly, to the acidity of the a-hydrogen.

e The Cyano Group (-C=N): The nitrile group is a powerful electron-withdrawing group due to
the sp-hybridization of the carbon and the high electronegativity of nitrogen. It strongly
acidifies the a-hydrogen through induction and provides resonance stabilization for the
conjugate base.
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e The Ethyl Ester Group (-COOC:zHs): The carbonyl (C=0) of the ester group also functions as
a strong electron-withdrawing group, contributing significantly to the a-hydrogen's acidity via
induction and resonance stabilization of the resulting carbanion.

The Acidic a-Hydrogen: The Heart of Reactivity

The most significant feature of ethyl phenylcyanoacetate's bonding is the high acidity of the
methine proton (the a-hydrogen). This acidity arises from the cumulative electron-withdrawing
effects of the adjacent cyano and ester groups. Upon deprotonation by a base, a resonance-
stabilized carbanion (enolate) is formed. The negative charge is delocalized over the a-carbon,
the nitrile nitrogen, and the carbonyl oxygen, making the anion particularly stable and a soft
nucleophile.[7][8]

Caption: Resonance forms stabilizing the conjugate base of ethyl phenylcyanoacetate.

Spectroscopic Characterization: A Definitive
Fingerprint

Advanced spectroscopic methods provide a detailed understanding of the molecule's
architecture and the electronic environment of its functional groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of ethyl
phenylcyanoacetate in solution.[1][9][10]

1H NMR Analysis (300 MHz, CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.45-7.35 Multiplet (m) 5H Ar-H (Phenyl)
~4.85 Singlet (s) 1H Ph-CH-CN
~4.25 Quartet (q) 2H -O-CHz2-CHs

| ~ 1.30 | Triplet (t) | 3H | -O-CH2-CHs |
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o Causality: The aromatic protons appear downfield due to the deshielding effect of the ring
current. The single a-hydrogen is a sharp singlet, shifted downfield by the adjacent electron-
withdrawing groups. The ethyl ester protons show the characteristic quartet and triplet
pattern due to spin-spin coupling.

13C NMR Analysis (75 MHz, CDCIs)

Chemical Shift (8) ppm Assighment
~ 165.0 C=0 (Ester)
~130.0 - 128.0 Ar-C (Phenyl)
~116.0 C=N (Nitrile)
~63.0 -O-CH2-CHs
~45.0 Ph-CH-CN

| ~14.0| -O-CH2-CHs |

o Causality: The carbonyl carbon is the most deshielded, appearing furthest downfield. The
nitrile carbon also has a characteristic chemical shift. The aliphatic carbons of the ethyl group
and the central a-carbon appear upfield.

Protocol: Acquiring High-Resolution NMR Spectra

o Sample Preparation: Dissolve approximately 10-20 mg of ethyl phenylcyanoacetate in ~0.7
mL of deuterated chloroform (CDClIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

¢ Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

o Acquisition: Acquire the *H NMR spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Subsequently, acquire the 13C NMR spectrum, which will require a
larger number of scans.

e Processing: Process the raw data using appropriate software, applying Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
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TMS signal at O ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic
vibrational frequencies.[1][11]

Wavenumber (cm~?) Vibration Functional Group
~ 3060 - 3030 C-H stretch Aromatic

~ 2980 - 2850 C-H stretch Aliphatic

~ 2250 C=N stretch Nitrile

~ 1745 C=0 stretch Ester

~ 1600, 1495 C=C stretch Aromatic Ring

~ 1250 C-O stretch Ester

o Causality: The strong, sharp absorption around 2250 cm~1 is a definitive indicator of the
nitrile group. The intense absorption around 1745 cm~1 is characteristic of the ester carbonyl
stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon (M+): The electron ionization (EI) mass spectrum will show a molecular ion
peak at m/z = 189, corresponding to the molecular weight of C11H1:NO2.[4]

o Key Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-
*OC:z2Hs, m/z 45) to give a fragment at m/z 144, or the loss of the entire ester group (-
*COOCzHs, m/z 73) to give a fragment at m/z 116.

Chemical Reactivity and Synthetic Utility
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The unique structural features of ethyl phenylcyanoacetate make it a versatile reagent in
organic synthesis, primarily exploited for the construction of new C-C bonds.[2][7]

Synthesis of Ethyl Phenylcyanoacetate

A common and efficient laboratory-scale synthesis involves the base-catalyzed

carbethoxylation of phenylacetonitrile, which is a form of Claisen condensation.[7]
Phenylacetonitrile

Sodium Ethoxide (Base)

Deprotonation of Phenylacetonitrile
(Formation of Carbanion)

N7

Nucleophilic Attack on
Diethyl Carbonate

:

Elimination of Ethoxide

:

Acidic Workup & Purification

Diethyl Carbonate

Ethyl Phenylcyanoacetate

Click to download full resolution via product page

Caption: Workflow for the synthesis of ethyl phenylcyanoacetate.
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Protocol: Synthesis via Carbethoxylation of
Phenylacetonitrile[8]

o Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux
condenser, and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

o Base Preparation: Prepare sodium ethoxide in situ by reacting sodium metal with excess
absolute ethanol. Remove the excess ethanol under reduced pressure.

e Reaction: Add dry toluene, followed by dry diethyl carbonate. Heat the mixture with stirring.
Add phenylacetonitrile dropwise to the solution.

o Reflux: Continue to heat the reaction mixture under reflux, monitoring the reaction progress
by TLC.

o Workup: After the reaction is complete, cool the mixture and quench by pouring it into a
mixture of ice and dilute acid (e.g., H2SOa4 or HCI).

o Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic
solvent (e.g., diethyl ether or ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum
distillation.

The Knoevenagel Condensation: A Cornerstone
Reaction

Ethyl phenylcyanoacetate is an excellent substrate for the Knoevenagel condensation, a
reaction between an active methylene compound and a carbonyl group (aldehyde or ketone),
typically catalyzed by a weak base.[12][13]
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Caption: Simplified mechanism of the Knoevenagel condensation.

This reaction is fundamental for creating a,B-unsaturated systems, which are themselves
valuable intermediates for further transformations.[14][15]

Applications in Research and Development

The unique reactivity of ethyl phenylcyanoacetate makes it a valuable precursor in several
high-value research areas.

A Versatile Scaffold in Medicinal Chemistry
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In drug discovery, ethyl phenylcyanoacetate is used as a starting material to build complex
molecular frameworks.[7] Its derivatives have been investigated for a range of biological
activities, and it is a key component in the synthesis of various heterocyclic compounds like
pyrroles and pyrans, which are prevalent motifs in pharmaceuticals.[7][16] The ability to easily
form C-C bonds allows for the construction of compound libraries for high-throughput
screening, accelerating the identification of new drug candidates.[7]

Precursor in Materials Science

Beyond pharmaceuticals, ethyl phenylcyanoacetate and its derivatives are utilized in
materials science as precursors for creating specialty polymers and functional materials. The
properties of these materials can be tailored for specific applications in electronics or as
specialized coatings by modifying the substituents on the molecule.[7]

Conclusion

Ethyl phenylcyanoacetate is more than a simple organic chemical; it is a powerful and
versatile tool for synthetic chemists. Its structure, centered around a highly activated
stereogenic carbon, provides a predictable and exploitable platform for constructing complex
molecules. A thorough understanding of its bonding, spectroscopic properties, and
characteristic reactions, such as the Knoevenagel condensation, is essential for leveraging its
full potential. As research in drug discovery and materials science continues to advance, the
enduring relevance and utility of ethyl phenylcyanoacetate as a cornerstone of synthetic
chemistry are assured.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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